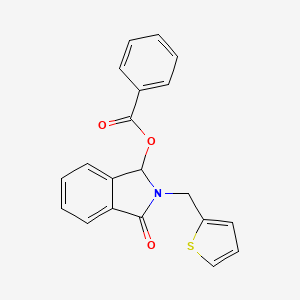

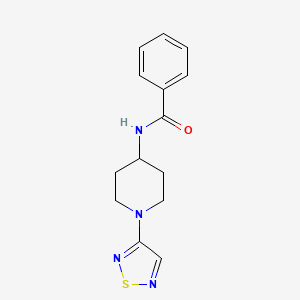

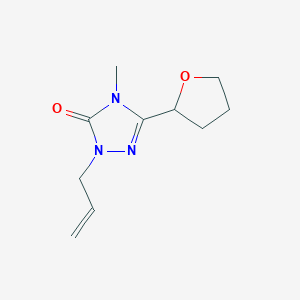

![molecular formula C22H21N3O4S B2987479 2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 866894-62-4](/img/structure/B2987479.png)

2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.

BenchChem offers high-quality 2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

The compound “2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide” and its other nomenclatures refer to a molecule with potential applications in various scientific research fields. Below is a comprehensive analysis of six unique applications, each detailed in its own section:

Nucleic Acid-Based Drug Development

This compound has shown promise in the enzymatic synthesis of 2′-modified nucleic acids, which are significant in the development of nucleic acid-based drugs . The modification of RNA molecules to include 2′-O-methyl and 2′-O-(2-methoxyethyl) groups can enhance their stability and efficacy as therapeutic agents.

Directed Evolution and Nanotechnology

The compound’s ability to facilitate the synthesis of modified RNA oligomers opens up new avenues for directed evolution and nanotechnology applications . This could lead to the creation of novel biomolecules with tailored functions for use in various nanotechnological applications.

Antisense Therapeutics

2′-O-(2-Methoxyethyl)-RNA (MOE-RNA), a related structure, has been studied for its improved antisense properties, such as enhanced nuclease resistance and RNA affinity, which are crucial for the development of antisense therapeutics .

Pharmacokinetics and Biodistribution

The pharmacokinetic properties of MOE-modified oligonucleotides, which are closely related to the compound , have been characterized, suggesting potential applications in understanding the biodistribution, excretion, and metabolism of similar compounds .

Allele-Specific Cleavage of Oncogenic mRNAs

Research has indicated that modified RNAs, like those synthesized with the help of this compound, can be used to create RNA endonuclease catalysts for allele-specific cleavage of oncogenic mRNAs, which is a promising approach for targeted cancer therapies .

High-Affinity Aptamers

The compound has been utilized to prepare mixed 2′OMe-/MOE-RNA aptamers with high affinity for vascular endothelial growth factor, which could be significant in developing new therapeutic agents for angiogenesis-related diseases .

Mecanismo De Acción

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is similar to that of colchicine, a well-known tubulin inhibitor .

Biochemical Pathways

By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly, a critical process in cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . Additionally, the compound can inhibit tumor cell migration and invasion at low concentrations .

Pharmacokinetics

The compound also appears to overcome P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), suggesting it may have good bioavailability .

Result of Action

The compound’s action results in the induction of apoptosis, or programmed cell death, in affected cells . This is a desirable outcome in the context of cancer therapy, as it can lead to the reduction of tumor size and potentially halt the progression of the disease .

Propiedades

IUPAC Name |

2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S/c1-14-7-3-5-9-16(14)23-18(26)13-30-22-24-19-15-8-4-6-10-17(15)29-20(19)21(27)25(22)11-12-28-2/h3-10H,11-13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZQAQZVEYSKDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCOC)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

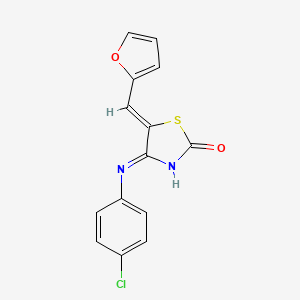

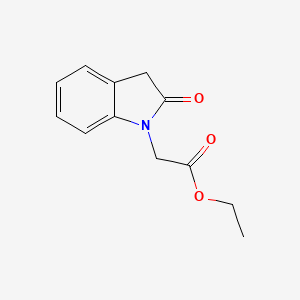

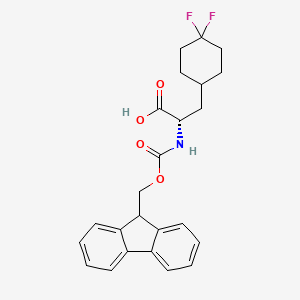

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2987399.png)

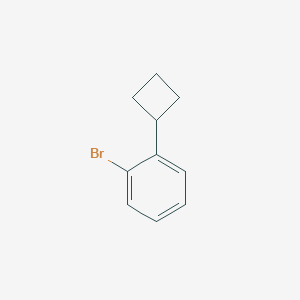

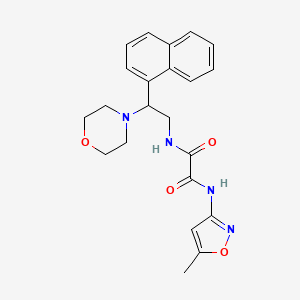

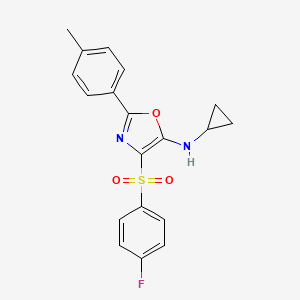

![5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(1E)-(hydroxyamino)methylidene]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B2987404.png)

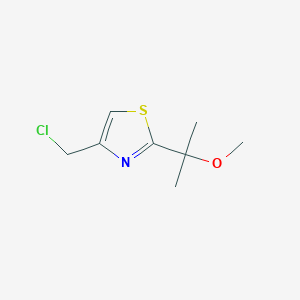

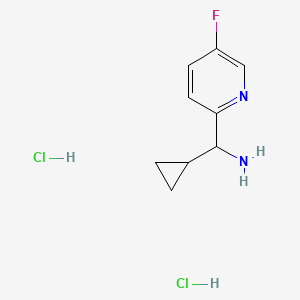

![N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide](/img/structure/B2987417.png)